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Compound of Interest

Methyl 2-methoxy-5-
Compound Name:
sulfamoylbenzoate

Cat. No.: B120666

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various
pharmaceutical compounds. Its chemical structure, comprising a substituted benzene ring with
methoxy, sulfamoyl, and methyl ester functional groups, gives rise to a unique spectral
signature. This technical guide provides a comprehensive overview of the expected spectral
data for this compound, including Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13
Nuclear Magnetic Resonance (**C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS).

While exhaustive searches of scientific databases and literature did not yield publicly available
experimental spectra for Methyl 2-methoxy-5-sulfamoylbenzoate, this guide presents
predicted spectral data alongside detailed, generalized experimental protocols for obtaining
such spectra. This information is intended to serve as a valuable reference for researchers
involved in the synthesis, purification, and characterization of this important molecule.

Chemical Structure and Properties
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Property Value

Chemical Name Methyl 2-methoxy-5-sulfamoylbenzoate
4-Methoxy-3-

Synonyms (methoxycarbonyl)benzenesulfonamide, Methyl

5-(aminosulfonyl)-2-methoxybenzoate

CAS Number 33045-52-2

Molecular Formula CoH11NOsS

Molecular Weight 245.25 g/mol

Melting Point 175-177 °C

Appearance White to off-white powder

Predicted Spectral Data

The following tables summarize the predicted spectral data for Methyl 2-methoxy-5-
sulfamoylbenzoate. These predictions are based on established principles of spectroscopy
and analysis of the compound's chemical structure.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Predicted *H NMR Spectral Data (500 MHz, CDCls)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.35 d 1H Ar-H (H-6)
~7.95 dd 1H Ar-H (H-4)
~7.10 d 1H Ar-H (H-3)
~7.50 brs 2H -SO2NH:2
~3.95 s 3H -OCHs (ester)
~3.90 s 3H -OCHs (aromatic)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling

constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Predicted 3C NMR Spectral Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Carbon Type Assighment
~165.0 C=0 Ester carbonyl
~162.0 C Ar-C (C-2)
~135.0 C Ar-C (C-5)
~133.0 CH Ar-C (C-6)
~131.0 CH Ar-C (C-4)
~121.0 C Ar-C (C-1)
~113.0 CH Ar-C (C-3)

~56.5 CHs -OCHs (aromatic)
~52.5 CHs -OCHs (ester)
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IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm~?)

Intensity

Assignment

3350-3250 Medium, Sharp (two bands) N-H stretch (sulfonamide)
3080-3010 Weak C-H stretch (aromatic)
2960-2850 Weak C-H stretch (methyl)
~1720 Strong C=0 stretch (ester)
1600, 1480 Medium-Weak C=C stretch (aromatic)

S=0 stretch (asymmetric,
~1340 Strong ]

sulfonamide)

S=0 stretch (symmetric,
~1160 Strong )

sulfonamide)
1250-1200 Strong C-O stretch (aryl ether)
1100-1000 Medium C-O stretch (ester)

MS (Mass Spectrometry)

Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assighment

245 Moderate [M]* (Molecular lon)
214 High [M - OCHs]*

186 Moderate [M - COOCHs]*
166 High [M - SO2NHz]*

135 Moderate [C7H403]*
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Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Methyl 2-methoxy-5-sulfamoylbenzoate in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR
tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0O ppm).

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition:
o Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
o Apply a 90° pulse and an appropriate relaxation delay.

e 13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon resonances (e.g., 0-180
ppm).

o Use proton decoupling to simplify the spectrum to single lines for each carbon.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount (1-2 mg) of Methyl 2-methoxy-5-sulfamoylbenzoate with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, uniform powder is obtained.

o Press the powder into a transparent pellet using a hydraulic press.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and record the sample spectrum.

o The spectrum is typically recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent
(e.g., methanol, acetonitrile).

 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

e Acquisition (El Mode):
o Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

o Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and
fragmentation.

o The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the collective spectral data
to confirm the structure of Methyl 2-methoxy-5-sulfamoylbenzoate.
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Caption: Logical workflow for the structural elucidation of Methyl 2-methoxy-5-
sulfamoylbenzoate using combined spectral data.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is
essential for the unambiguous structural confirmation of synthesized organic molecules like
Methyl 2-methoxy-5-sulfamoylbenzoate, ensuring the quality and integrity of materials used
in research and drug development.

¢ To cite this document: BenchChem. [Technical Guide: Spectral Analysis of Methyl 2-
methoxy-5-sulfamoylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b120666#spectral-data-for-methyl-2-methoxy-5-
sulfamoylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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